1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2111046-32-1
VCID: VC4251994
InChI: InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8,11H2,1H3;1H
SMILES: COCCNS(=O)(=O)CC1=CC=C(C=C1)N.Cl
Molecular Formula: C10H17ClN2O3S
Molecular Weight: 280.77

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride

CAS No.: 2111046-32-1

Cat. No.: VC4251994

Molecular Formula: C10H17ClN2O3S

Molecular Weight: 280.77

* For research use only. Not for human or veterinary use.

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride - 2111046-32-1

Specification

CAS No. 2111046-32-1
Molecular Formula C10H17ClN2O3S
Molecular Weight 280.77
IUPAC Name 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8,11H2,1H3;1H
Standard InChI Key FWWPTPXDEUCUJD-UHFFFAOYSA-N
SMILES COCCNS(=O)(=O)CC1=CC=C(C=C1)N.Cl

Introduction

Synthesis and Characterization

2.1 Synthesis Pathway
The synthesis involves the reaction of methanesulfonyl chloride with a suitable amine precursor (4-aminoacetophenone) in the presence of a base, followed by quaternization with 2-methoxyethylamine. The final product is converted into its hydrochloride salt for enhanced stability and solubility.

2.2 Characterization Techniques
The compound can be characterized using:

  • NMR Spectroscopy (Proton and Carbon): To confirm the structure and functional groups.

  • FTIR Spectroscopy: To identify characteristic sulfonamide (-SO2NH-) and amine (-NH2) vibrations.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Single-Crystal X-ray Crystallography: To determine the precise three-dimensional structure .

Pharmaceutical Applications

Sulfonamides, including derivatives like this compound, are widely studied for their biological activity:

  • Antimicrobial Activity: Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folic acid synthesis.

  • Anti-inflammatory Potential: Aminophenyl derivatives are often explored for their ability to modulate inflammatory pathways.

Material Science

Methanesulfonamide derivatives are used as intermediates in synthesizing advanced materials, including:

  • Polymers with specific electrical or thermal properties.

  • Precursors for azo dyes and other industrial chemicals .

Comparative Data Table

PropertyValue/Details
Molecular FormulaC10H17ClN2O3S
Molecular Weight280.77 g/mol
SolubilitySoluble in polar solvents (e.g., water, methanol)
Functional GroupsAmino (-NH2), Methoxy (-OCH3), Sulfonamide (-SO2NH-)
Analytical TechniquesNMR, FTIR, MS, X-ray Crystallography
Potential ApplicationsAntimicrobial agents, anti-inflammatory drugs, precursors for industrial dyes

Research Findings

Recent studies have highlighted the role of sulfonamide derivatives in medicinal chemistry:

  • Hydrogen Bonding Interactions: The sulfonamide group forms strong hydrogen bonds, stabilizing molecular interactions in biological systems .

  • Crystallographic Insights: Single-crystal X-ray studies reveal secondary interactions that contribute to the compound's stability and reactivity .

  • Biological Relevance: Aminophenyl sulfonamides are being investigated as starting materials for synthesizing advanced pharmaceutical compounds .

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